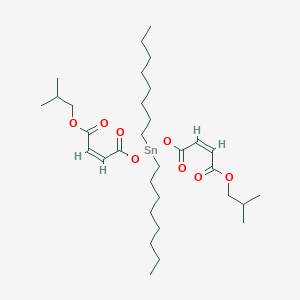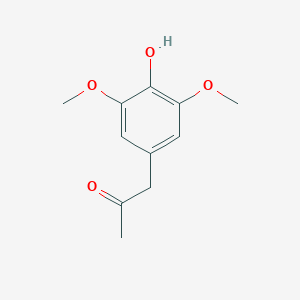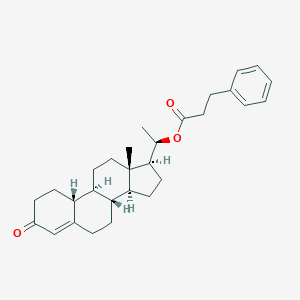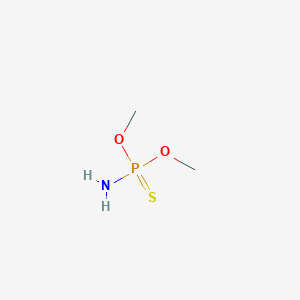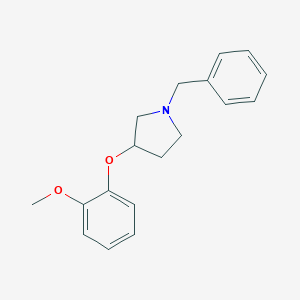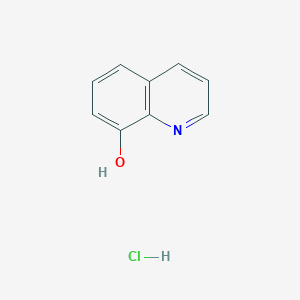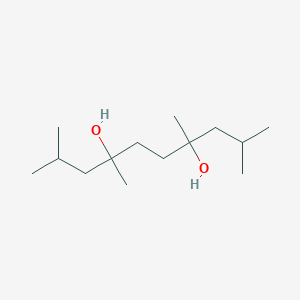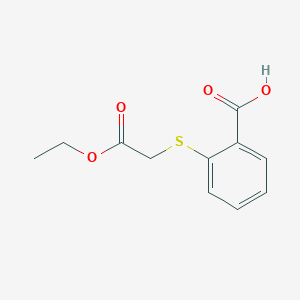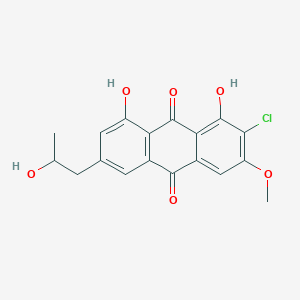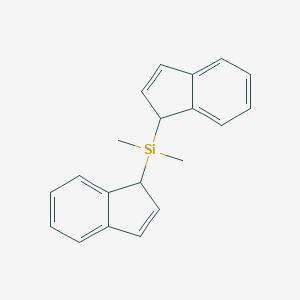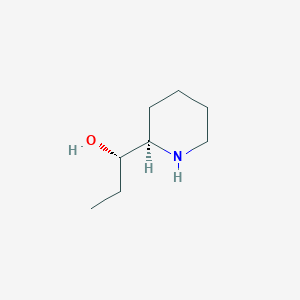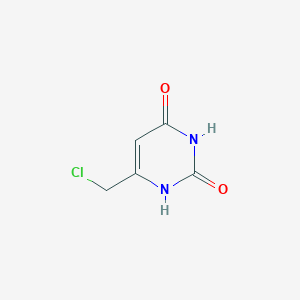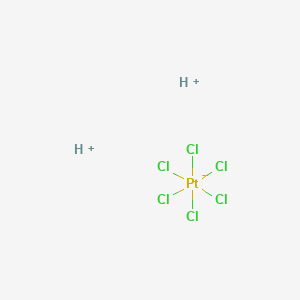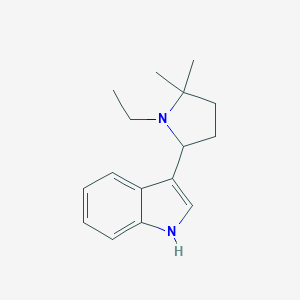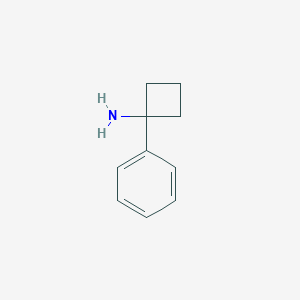
1-苯基环丁胺
描述
1-Phenylcyclobutylamine (PCBA) is a compound that has been identified as both a substrate and an irreversible inactivator of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines in the brain. The inactivation of MAO by PCBA involves attachment to the flavin cofactor, which is a part of the enzyme's active site . This compound represents the first in the cyclobutylamine class of MAO inactivators and provides evidence for a radical mechanism in MAO-catalyzed amine oxidations .
Synthesis Analysis
The synthesis of PCBA-related compounds has been explored in various studies. For instance, 1-ethynylcyclobutylamine, a compound related to PCBA, has been synthesized from cyclopropylacetylene and 6-chlorohex-1-yne with moderate yields . This demonstrates the feasibility of synthesizing cyclobutylamine derivatives, which could be applied to the synthesis of PCBA itself.
Molecular Structure Analysis
The molecular structure of PCBA-related compounds has been determined using techniques such as X-ray analysis. For example, the crystal structure of a derivative, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, has been solved, providing insights into the bond distances and angles that could be relevant for understanding the structure of PCBA .
Chemical Reactions Analysis
PCBA undergoes a series of chemical reactions when interacting with MAO. Initially, PCBA is oxidized to form 2-phenyl-1-pyrroline, which is then further metabolized to 3-benzoylpropanal and 3-benzoylpropionic acid . The proposed mechanism involves a one-electron oxidation of PCBA to an amine radical cation, followed by homolytic cyclobutane ring cleavage . This radical can then either cyclize to form the 2-phenylpyrrolinyl radical or attach to the flavin cofactor of MAO .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBA are inferred from its interactions and the products formed during its reactions with MAO. The formation of various metabolites indicates that PCBA is reactive and can undergo oxidative processes. The exact physical properties such as melting point, boiling point, and solubility of PCBA are not directly discussed in the provided papers, but these properties would be influenced by the compound's molecular structure and functional groups .
科研应用
Monoamine Oxidase Inactivation
1-Phenylcyclobutylamine (PCBA)是单胺氧化酶(MAO)的底物和不可逆失活剂,附着在其黄素辅因子上。这个过程涉及一个自由基中间体机制,使PCBA成为MAO失活剂类中的第一个环丁胺类。这些研究增进了对MAO催化胺氧化的理解,并为设计MAO抑制剂(Silverman & Zieske, 1986)提供了见解。
CNS Depressants and Anticonvulsants
合成了各种1-芳基环己胺,包括1-苯基环己胺,用于评估其作为中枢神经系统(CNS)抑制剂的效果。这些化合物已经进行了痉挛样活性和抗张性扩展性质的测试,有助于研究CNS疾病的潜在治疗方法(Maddox, Godefroi, & Parcell, 1965)。
Synthesis and Analytical Characterization
合成1-苯基环己胺及其类似物对神经药理学研究至关重要。包括质谱和核磁共振在内的分析表征对于理解它们的性质和潜在应用至关重要。这些研究支持开发具有特定药理特性的新化合物(Wallach et al., 2014)。
Stereoselective Synthesis
已开发了合成顺式和反式3-氟-1-苯基环丁胺的立体选择性方法。这种方法提供了创造1-苯基环丁胺的特定异构体的途径,这些异构体可能具有不同的药理效应(Shao & Ye, 2008)。
Mechanism of MAO Inactivation
对1-苯基环丙基胺,一个密切相关的化合物的进一步研究显示它是MAO的机制性失活剂,增进了对环丙基胺衍生物如何与MAO相互作用的理解。这一见解有助于理解酶失活途径(Silverman & Zieske, 1985)。
Flavin-Inactivator Adduct Formation
研究表明,1-苯基环丙基胺与MAO的黄素辅因子形成共价加合物,表明了一种特定的相互作用机制。这项研究对于理解MAO与其抑制剂之间的分子相互作用至关重要(Mitchell et al., 2001)。
Anticonvulsant Activities
对1-苯基环己胺类似物的研究显示它们作为抗惊厥药的潜力。这对于开发治疗癫痫症的新疗法至关重要(Thurkauf et al., 1990)。
Safety And Hazards
性质
IUPAC Name |
1-phenylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAIRCFCMQFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169670 | |
| Record name | 1-Phenylcyclobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutylamine | |
CAS RN |
17380-77-7 | |
| Record name | 1-Phenylcyclobutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylcyclobutanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



